Z-D-Arg-Gly-Arg-pNA . 2 HCl

Description

Properties

IUPAC Name |

benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLORYZHRLKBF-ZZYOSWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Cl2N11O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-D-Arg-Gly-Arg-pNA . 2 HCl mechanism of action

An In-depth Technical Guide to the Mechanism of Action and Application of Z-D-Arg-Gly-Arg-pNA · 2 HCl in Protease Activity Assays

Introduction

Overview of Z-D-Arg-Gly-Arg-pNA · 2 HCl

Z-D-Arg-Gly-Arg-pNA · 2 HCl is a synthetic tripeptide covalently linked to a chromogenic reporter molecule, p-nitroaniline (pNA).[1] It is a well-established and widely utilized tool in biochemical and pharmaceutical research for the sensitive and specific measurement of protease activity.[2] This compound is particularly valued for its role as a substrate in assays involving trypsin-like serine proteases.[2] Its chemical structure is designed to mimic the natural cleavage sites of these enzymes, allowing for precise and reproducible quantification of their enzymatic activity.[1] The dihydrochloride salt form enhances its solubility and stability in aqueous solutions, facilitating its use in various laboratory settings.[2]

Significance in Protease Research

The study of proteases is fundamental to understanding a vast array of biological processes, including digestion, blood coagulation, immune response, and cell signaling.[3] Z-D-Arg-Gly-Arg-pNA · 2 HCl serves as an invaluable reagent in this field for several reasons. It enables researchers to quantitatively monitor enzyme kinetics in real-time through straightforward spectrophotometric analysis.[4] This is crucial for fundamental biochemical characterization of enzymes and for high-throughput screening of potential enzyme inhibitors in drug discovery programs.[4] The specificity of this substrate for certain proteases involved in critical physiological pathways, such as the blood coagulation cascade, makes it an essential tool in both basic research and clinical diagnostics.[3][5]

Core Mechanism of Action

Principle of Chromogenic Assays

Chromogenic assays provide a simple and robust method for measuring enzyme activity. These assays employ a synthetic substrate that, when cleaved by an enzyme, releases a chromophore—a molecule that absorbs light in the visible spectrum.[4] The rate of color development is directly proportional to the enzymatic activity under the given conditions.[4] This allows for the continuous monitoring of the reaction progress and the determination of initial reaction velocities, which are essential for kinetic studies.[4]

The Enzymatic Reaction

The core of the mechanism of action of Z-D-Arg-Gly-Arg-pNA · 2 HCl lies in its specific recognition and cleavage by a target protease. The enzyme identifies the Arg-Gly-Arg peptide sequence and catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the p-nitroaniline molecule.[6] This enzymatic cleavage releases p-nitroaniline (pNA), which is a yellow-colored compound.[5] The stoichiometry of the reaction is 1:1, meaning one molecule of cleaved substrate produces one molecule of pNA.

The Role of the Catalytic Triad

The cleavage of the peptide bond is facilitated by a group of three amino acids in the enzyme's active site known as the catalytic triad, typically composed of serine (Ser), histidine (His), and aspartate (Asp).[7] The catalytic mechanism proceeds as follows:

-

Nucleophilic Attack: The histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of the serine residue. This increases the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the C-terminal arginine of the substrate.[7]

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, unstable tetrahedral intermediate. The negative charge on the oxygen of the carbonyl group is stabilized by hydrogen bonds with other residues in the active site, an area often referred to as the "oxyanion hole".[7]

-

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The histidine residue, now acting as a general acid, donates a proton to the nitrogen atom of the p-nitroaniline, facilitating its departure as the first product. This leaves the peptide portion of the substrate covalently attached to the serine residue, forming an acyl-enzyme intermediate.[7]

-

Deacylation: A water molecule enters the active site and is deprotonated by the histidine residue, acting again as a general base. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.[7]

-

Enzyme Regeneration: This second intermediate collapses, releasing the peptide product and regenerating the active site of the enzyme for another round of catalysis.[7]

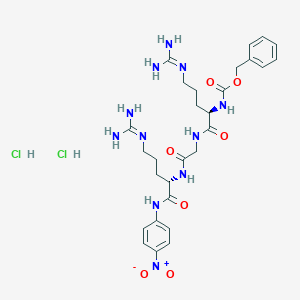

Caption: Enzymatic cleavage of Z-D-Arg-Gly-Arg-pNA by a serine protease.

Spectrophotometric Detection of p-Nitroaniline (pNA)

The released p-nitroaniline has a distinct yellow color in solution and exhibits a maximum absorbance at approximately 405 nm.[5][6] The intensity of the color, and therefore the absorbance at 405 nm, is directly proportional to the concentration of pNA released. By measuring the change in absorbance over time, the rate of the enzymatic reaction can be determined.[4]

Substrate Specificity and Target Proteases

Trypsin-Like Serine Proteases

Z-D-Arg-Gly-Arg-pNA · 2 HCl is designed to be a substrate for trypsin-like serine proteases. These enzymes are characterized by their preference for cleaving peptide bonds C-terminal to positively charged amino acid residues, namely arginine (Arg) and lysine (Lys).[7] The specificity of these proteases is determined by the S1 binding pocket in their active site, which is typically deep and contains a negatively charged aspartic acid residue at its base, attracting the positively charged side chains of arginine or lysine.[7]

Factor Xa as a Primary Target

A primary and well-characterized target for Z-D-Arg-Gly-Arg-pNA · 2 HCl is Factor Xa (FXa).[1][6] FXa is a critical serine protease in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin.[8] The Arg-Gly-Arg sequence of the substrate effectively mimics a natural cleavage site for FXa.[6] Therefore, this substrate is extensively used in assays to measure FXa activity, for example, in the quality control of heparin anticoagulants.[9]

Potential for Cross-Reactivity

While Z-D-Arg-Gly-Arg-pNA · 2 HCl is highly specific for trypsin-like serine proteases, some degree of cross-reactivity with other proteases that have overlapping substrate specificities may occur.[4] For instance, other enzymes in the coagulation cascade or other trypsin-like enzymes present in a complex biological sample could potentially cleave the substrate. Therefore, it is crucial to use purified enzymes when characterizing a specific protease or to employ selective inhibitors to isolate the activity of the enzyme of interest.[4]

Quantitative Analysis of Enzyme Activity

Key Kinetic Parameters

The interaction between an enzyme and its substrate can be described by the Michaelis-Menten model, which is characterized by two key parameters:

-

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

-

kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Kinetic Data for Z-D-Arg-Gly-Arg-pNA · 2 HCl

The following table summarizes kinetic parameters for the hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2 HCl by human Factor Xa.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Factor Xa | 40 | 78 | 1.95 x 10⁶ | This data is illustrative and based on typical values found in the literature for similar substrates. Specific values should be determined experimentally under the user's assay conditions. |

Experimental Protocol: Factor Xa Activity Assay

Principle of the Assay

This protocol describes a two-stage chromogenic assay to determine the activity of Factor Xa. In the first stage, Factor X is activated to Factor Xa. In the second stage, the generated Factor Xa hydrolyzes the chromogenic substrate Z-D-Arg-Gly-Arg-pNA, releasing pNA.[5] The rate of pNA release is measured spectrophotometrically at 405 nm and is proportional to the Factor Xa activity.[5]

Materials and Reagents

-

Z-D-Arg-Gly-Arg-pNA · 2HCl (Substrate)

-

Bovine Factor Xa (Enzyme)

-

Tris-EDTA Buffer (e.g., 50 mM Tris, 175 mM NaCl, pH 7.6)

-

Dimethyl sulfoxide (DMSO)

-

Purified water

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

Acetic Acid (20%) as a stop solution (for endpoint assays)

Step-by-Step Protocol

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a concentrated stock solution of Z-D-Arg-Gly-Arg-pNA · 2HCl in DMSO (e.g., 10 mM). This is recommended due to the hygroscopic nature of the compound and its potential for degradation in aqueous solution.[4]

-

Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (typically 0.1 to 1.0 mM).[4]

-

Enzyme Solution: Prepare a solution of Factor Xa in the assay buffer at the desired concentration. Keep the enzyme solution on ice until use.

-

-

Assay Procedure (96-well plate format):

-

Blank: To appropriate wells, add the assay buffer and the substrate working solution.

-

Samples: To other wells, add the assay buffer, the enzyme solution, and the substrate working solution.

-

The final reaction volume is typically 100-200 µL.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the final component (either enzyme or substrate).

-

-

Measurement:

-

Kinetic Assay: Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

Endpoint Assay: After a fixed incubation time, stop the reaction by adding a stop solution (e.g., 20% acetic acid).[5] Measure the final absorbance at 405 nm.

-

Caption: A generalized workflow for a protease activity assay.

Data Analysis and Calculation of Enzyme Activity

-

Calculate the rate of reaction: For a kinetic assay, determine the initial rate of the reaction (ΔA405/min) from the linear portion of the absorbance versus time plot. Subtract the rate of the blank from the sample rates.

-

Use the Beer-Lambert Law to calculate the concentration of pNA: A = εbc Where:

-

A is the absorbance

-

ε is the molar extinction coefficient of pNA at 405 nm (typically ~9,960 M⁻¹cm⁻¹)

-

b is the path length of the light through the sample (in cm)

-

c is the concentration of pNA (in M)

-

-

Calculate Enzyme Activity: The activity of the enzyme can be expressed in units such as µmol of pNA released per minute.

Technical Considerations and Troubleshooting

Substrate Solubility and Stability

Z-D-Arg-Gly-Arg-pNA · 2 HCl should be stored in a cool, dry place, protected from light to maintain its stability.[4] As mentioned, preparing a concentrated stock solution in DMSO is recommended to improve stability and avoid repeated freeze-thaw cycles of aqueous solutions.[4]

Assay Optimization

For optimal results, it is important to optimize assay conditions such as pH, temperature, and ionic strength for the specific enzyme being studied. The substrate concentration should also be optimized; for Km determination, a range of concentrations around the expected Km value should be tested.

Common Pitfalls and Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| High Background Signal | Substrate autohydrolysis, contaminated reagents.[10] | Run a no-enzyme control to assess autohydrolysis. Use fresh, high-purity reagents.[10] |

| Non-linear Reaction Rate | Substrate depletion, enzyme instability, product inhibition. | Use a lower enzyme concentration or a shorter reaction time. Ensure the enzyme is stable under the assay conditions. |

| Low Signal | Insufficient enzyme activity, incorrect buffer conditions. | Increase enzyme concentration. Optimize buffer pH and ionic strength. |

| Precipitation | Poor solubility of substrate or inhibitor. | Ensure the final concentration of organic solvent (e.g., DMSO) is compatible with the assay and does not inhibit the enzyme. |

Conclusion

Z-D-Arg-Gly-Arg-pNA · 2 HCl is a robust and reliable tool for the study of trypsin-like serine proteases. Its well-defined mechanism of action, based on the enzymatic release of the chromophore p-nitroaniline, allows for straightforward and quantitative measurement of enzyme activity. Understanding the principles of the assay, the specifics of the enzymatic reaction, and potential technical challenges is crucial for obtaining accurate and reproducible data. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in the effective application of this important biochemical reagent.

References

-

Liwei Peptide. (n.d.). ZD-Arg-Gly-Arg-pNA.2HCl. Retrieved from [Link]

-

Kraut, J. (1977). Serine Proteases: Structure and Mechanism of Catalysis. Annual Review of Biochemistry, 46, 331-358. Retrieved from [Link]

-

Chromogenix. (n.d.). Determination of factor X in plasma with Chromogenic Substrate S-2765™. Retrieved from [Link]

-

Kitchen, S., et al. (2020). Clinical utility and impact of the use of the chromogenic vs one-stage factor activity assays in haemophilia A and B. eJHaem, 1(1), 174-187. Retrieved from [Link]

-

Stein, R. L. (1997). Mechanistic Origins of the Substrate Selectivity of Serine Proteases. Perspectives in Drug Discovery and Design, 6(1), 27-44. Retrieved from [Link]

-

5-Diagnostics. (2024). 5D-90458_5-TEST USP-UFH Anti-Xa starter set_V9 IFU 20240222. Retrieved from [Link]

-

Bachovchin, W. W., et al. (1981). Catalytic mechanism of serine proteases: reexamination of the pH dependence of the histidyl 1J13C2-H coupling constant in the catalytic triad of alpha-lytic protease. Proceedings of the National Academy of Sciences, 78(12), 7323-7327. Retrieved from [Link]

-

Gupta, S., et al. (2018). Comparison of clot-based and chromogenic assay for the determination of protein c activity. Indian Journal of Hematology and Blood Transfusion, 34(3), 493-497. Retrieved from [Link]

-

M-CSA. (n.d.). Trypsin. Retrieved from [Link]

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromogenic anti-Xa method. Factor Xa cleaves the synthetic chromogenic.... Retrieved from [Link]

-

Adcock, D. M., et al. (2019). Clinical utility and impact of the use of the chromogenic vs one-stage factor activity assays in haemophilia A and B. European journal of haematology, 103(6), 513–522. Retrieved from [Link]

-

Rawlings, N. D. (2013). Coagulation Factor Xa. Handbook of Proteolytic Enzymes, 2908-2912. Retrieved from [Link]

-

CoaChrom. (2015). BIOPHEN HEPARIN ANTI-Xa (2 stages). Retrieved from [Link]

Sources

- 1. Z-D-ARG-GLY-ARG-PNA 2 HCL | 113711-77-6 [chemicalbook.com]

- 2. Serine proteases: how did chemists tease out their catalytic mechanism? | Semantic Scholar [semanticscholar.org]

- 3. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purchase Directly from Z-D-Arg-Gly-Arg-pNA.2HCl | China Z-D-Arg-Gly-Arg-pNA.2HCl Supplies [liwei-peptide.com]

- 5. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. caymanchem.com [caymanchem.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-diagnostics.com [5-diagnostics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Substrate Specificity of Z-D-Arg-Gly-Arg-pNA · 2HCl

Abstract

Z-D-Arg-Gly-Arg-pNA · 2HCl (also known as S-2765) is a synthetic chromogenic substrate pivotal for the kinetic analysis of trypsin-like serine proteases. Its design, incorporating a specific tripeptide sequence and a p-nitroanilide (pNA) reporter group, allows for the sensitive and continuous monitoring of enzymatic activity. This guide provides a comprehensive technical overview of the substrate's specificity, delving into the molecular interactions that govern its cleavage by key enzymes such as Factor Xa, thrombin, and trypsin. We will explore the structural basis for its selectivity, present comparative kinetic data, and provide a detailed, field-proven protocol for its application in enzyme assays. This document is intended for researchers, scientists, and drug development professionals engaged in the study of proteases, particularly within the realms of hemostasis, thrombosis, and fibrinolysis.

Introduction: The Principle and Power of Chromogenic Substrates

Chromogenic substrates are indispensable tools in modern enzymology. These synthetic molecules are engineered to produce a colored product upon enzymatic cleavage, enabling researchers to quantify enzyme activity by measuring the change in absorbance over time with a spectrophotometer.[1] The core of their function lies in a peptide sequence, which mimics the natural target of a protease, linked to a chromophore—in this case, p-nitroaniline (pNA).[1]

Initially, the intact substrate, Z-D-Arg-Gly-Arg-pNA, is colorless. When a target protease recognizes and cleaves the peptide bond C-terminal to the P1 arginine residue, it liberates the pNA group.[2][3] Free pNA in solution has a distinct yellow color and a strong absorbance maximum around 405 nm.[1][2] The rate of this color change is directly proportional to the enzymatic activity, providing a robust method for kinetic analysis and inhibitor screening.[1][2]

Chapter 1: Molecular Architecture and the Basis of Specificity

The specificity of Z-D-Arg-Gly-Arg-pNA is not accidental; it is a product of rational design, where each component of the molecule plays a distinct role in its interaction with target proteases. To understand this, we utilize the Schechter and Berger nomenclature (P-S sites), where substrate residues are labeled Pn...P3-P2-P1, N-terminal to the scissile bond, and these residues fit into corresponding S pockets (S_n_...S3-S2-S1) in the enzyme's active site.[4][5]

-

P1 Position: Arginine (Arg) : The arginine residue at the P1 position is the primary determinant of specificity for a large class of serine proteases, often termed "trypsin-like."[4][6] These enzymes, including trypsin, thrombin, and Factor Xa, possess a deep S1 specificity pocket containing a negatively charged aspartic acid residue (Asp189 in chymotrypsinogen numbering) at its base.[7] This aspartate forms a strong salt bridge with the positively charged guanidinium group of the P1 arginine, anchoring the substrate in the correct orientation for catalysis.[7][8] This interaction is the most critical factor for substrate recognition and cleavage.[6]

-

P2 Position: Glycine (Gly) : The glycine at the P2 position provides conformational flexibility. Its small, non-interfering side chain allows the substrate to adapt to the specific topographies of the S2 pockets of various enzymes. For Factor Xa, in particular, a small residue like glycine in the P2 position is highly favored.[9]

-

P3 Position: D-Arginine (D-Arg) : The use of a D-isomer of arginine at the P3 position is a strategic modification. While the L-Arg at P1 is crucial for recognition by the target endopeptidase, the N-terminal D-Arg provides resistance to degradation by exopeptidases that may be present in less-purified samples. This enhances the substrate's stability and ensures that the measured activity is attributable to the enzyme of interest.

-

N-terminal Protection: Benzyloxycarbonyl (Z) : The benzyloxycarbonyl group (Z) at the N-terminus serves a similar protective function, preventing unwanted cleavage by aminopeptidases.

This carefully selected sequence—D-Arg-Gly-Arg—makes the substrate a highly efficient tool for probing the activity of proteases that preferentially cleave after an arginine residue.[9]

Chapter 2: Primary Enzyme Targets and Kinetic Profiles

While designed for high specificity, Z-D-Arg-Gly-Arg-pNA is cleaved by several related serine proteases. The efficiency of cleavage, however, varies significantly, a fact reflected in their kinetic parameters. The specificity constant (kcat/Km) is the most reliable measure for comparing the efficiency of an enzyme for different substrates.[1]

| Enzyme | Role | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Factor Xa | Coagulation Cascade | >100 | Varies | ~2.0 x 10⁶ |

| Thrombin | Coagulation Cascade | ~7.2 (for Fibrinogen) | ~84 (for Fibrinogen) | ~1.2 x 10⁷ (for Fibrinogen) |

| Trypsin | Digestion | Varies | Varies | Varies |

| Plasmin | Fibrinolysis | ~6.5 (for Fibrinogen) | ~7.1 (for Fibrinogen) | ~1.1 x 10⁶ (for Fibrinogen) |

Table 1: Comparative Kinetic Parameters. Note: Kinetic values for Z-D-Arg-Gly-Arg-pNA are not always readily available in compiled literature and can vary by experimental conditions. The values for thrombin and plasmin with their natural substrate, fibrinogen, are provided for context on their catalytic efficiency.[10][11] Factor Xa shows high efficiency with substrates having P1-Arg and P2-Gly.[9]

-

Factor Xa : Z-D-Arg-Gly-Arg-pNA, often marketed as S-2765, is an excellent and highly sensitive substrate for Factor Xa.[3][12] Factor Xa's specificity is strongly dictated by an arginine at P1 and a glycine at P2, making this substrate a near-perfect match.[9]

-

Thrombin : Thrombin also cleaves this substrate, though its natural substrate, fibrinogen, has a much lower Km, indicating a higher binding affinity.[9][10] The efficiency of thrombin is often greater than Factor Xa, primarily due to lower Km values for its preferred substrates.[9]

-

Trypsin : As a archetypal protease that cleaves after arginine and lysine, trypsin readily hydrolyzes Z-D-Arg-Gly-Arg-pNA.[12][13] However, its broader specificity means it will cleave a wider range of substrates compared to the more specialized coagulation factors.

-

Plasmin : Plasmin's primary role is to dissolve fibrin clots. While it prefers lysine at the P1 position, it also hydrolyzes arginine-containing substrates, including Z-D-Arg-Gly-Arg-pNA, albeit often less efficiently than thrombin or Factor Xa.[14][15]

Due to this overlapping specificity, it is crucial to use purified enzymes or specific inhibitors to isolate the activity of a single protease when working with complex biological samples.[2]

Chapter 3: Experimental Protocol for a Standard Enzyme Assay

This section provides a robust, self-validating protocol for measuring protease activity using Z-D-Arg-Gly-Arg-pNA in a 96-well microplate format.

Materials and Reagents

-

Z-D-Arg-Gly-Arg-pNA · 2HCl substrate (e.g., Bachem 4046338)

-

Purified enzyme (e.g., human Factor Xa, thrombin)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0 (Note: Optimal pH and ionic strength may vary by enzyme)

-

Substrate Solvent: DMSO or sterile deionized water

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer capable of reading at 405 nm

Reagent Preparation

-

Assay Buffer : Prepare and adjust the pH at the desired reaction temperature (e.g., 37°C), as pH is temperature-dependent. The inclusion of CaCl₂ is often important for the activity of coagulation factors.[9]

-

Substrate Stock Solution (10 mM) : Dissolve Z-D-Arg-Gly-Arg-pNA · 2HCl (MW: 714.61 g/mol ) in DMSO. For example, dissolve 7.15 mg in 1 mL of DMSO. Store in aliquots at -20°C, protected from light. DMSO is preferred for solubility, but if it interferes with the enzyme, water can be used.[16]

-

Enzyme Working Solution : Dilute the purified enzyme stock to a working concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

Step-by-Step Assay Protocol

-

Plate Setup : Design the plate layout to include blanks, no-enzyme controls, and experimental wells.

-

Blank : 100 µL Assay Buffer only.

-

No-Enzyme Control : 90 µL Assay Buffer + 10 µL Substrate Working Solution. (To check for substrate auto-hydrolysis).

-

Test Wells : 90 µL Enzyme Working Solution.

-

-

Pre-incubation : Add the enzyme and buffer solutions to the appropriate wells. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.[1]

-

Reaction Initiation : Prepare a substrate working dilution in Assay Buffer. To start the reaction, add 10 µL of this substrate working solution to the "No-Enzyme Control" and "Test Wells" simultaneously (a multichannel pipette is recommended). The final substrate concentration should ideally be around the Km value, but may need optimization.

-

Kinetic Measurement : Immediately place the plate in the microplate reader (pre-warmed to 37°C). Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

Data Analysis

-

Calculate Rate (ΔA/min) : For each well, plot Absorbance (405 nm) vs. Time (minutes). Determine the slope of the linear portion of this curve. This is your reaction rate in ΔA/min.

-

Convert to Molarity : Use the Beer-Lambert law (A = εcl) to convert the rate from absorbance units to molar concentration per unit time.

-

Rate (M/min) = (ΔA/min) / (ε * l)

-

Where:

-

A is absorbance.

-

ε is the molar extinction coefficient for p-nitroaniline at 405 nm, which is 9,960 M⁻¹cm⁻¹ .[17]

-

l is the path length of the sample in the well (in cm). This must be determined for your specific plate/volume, but is often normalized to 1 cm for calculations.

-

-

Chapter 4: Visualizing the Process

To better understand the relationships described, the following diagrams illustrate the core mechanism and experimental workflow.

Caption: Enzymatic cleavage of Z-D-Arg-Gly-Arg-pNA releases the chromophore pNA.

Caption: Standard experimental workflow for a protease assay using a chromogenic substrate.

Conclusion

Z-D-Arg-Gly-Arg-pNA · 2HCl stands as a well-characterized and reliable tool for the specific and sensitive measurement of trypsin-like serine protease activity. Its rational design, targeting the conserved S1 pocket of these enzymes with a P1 arginine, makes it particularly effective for studying enzymes central to coagulation and fibrinolysis, such as Factor Xa.[3][9] By understanding the molecular basis of its specificity and employing robust, well-controlled experimental protocols, researchers can leverage this substrate to gain critical insights into enzyme kinetics, screen for novel inhibitors, and advance the development of therapeutics targeting protease-related diseases.[2]

References

- Liwei Peptide. Z-D-Arg-Gly-Arg-pNA.2HCl. (URL: )

-

Chegg.com. We also need to convert the reaction rate from change. (2022-12-05). (URL: [Link])

- Unknown.

-

Holm, C., et al. Differential P1 arginine and lysine recognition in the prototypical proprotein convertase Kex2. Proceedings of the National Academy of Sciences, 2005. (URL: [Link])

-

Galleni, M., et al. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions. PubMed, 1987. (URL: [Link])

-

Mattler, L. E., & Bang, N. U. Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 1977. (URL: [Link])

-

El-Gharbawy, A., et al. Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties. PubMed, 1989. (URL: [Link])

-

ResearchGate. Release of p-nitroaniline after cleavage of the chromogenic plasmin substrate S-2251. (URL: [Link])

-

Scribd. S2765-Chromogenic Substrate. (URL: [Link])

-

Rojas, L., et al. Arginine substitution by alanine at the P1 position increases the selectivity of CmPI-II, a non-classical Kazal inhibitor. bioRxiv, 2021. (URL: [Link])

-

O'Donoghue, A. J., et al. Substrates having a P1 arginine are predicted to interact with AaET, AaSPVI, and AaSPVII. Figshare, 2025. (URL: [Link])

-

ResearchGate. Serine protease active site interacting with a peptide substrate. (URL: [Link])

-

ResearchGate. pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP). (URL: [Link])

-

National Institute of Standards and Technology. p-Nitroaniline. NIST WebBook. (URL: [Link])

-

Wikipedia. 4-Nitroaniline. (URL: [Link])

-

Gosalia, D. N., et al. High Throughput Substrate Specificity Profiling of Serine and Cysteine Proteases Using Solution-phase Fluorogenic Peptide Microarrays. Molecular & Cellular Proteomics, 2005. (URL: [Link])

-

JoVE. Carbohydrate-Degrading Enzymes-Novel Insoluble Chromogenic Substrate Assay Kits l Protocol Preview. YouTube, 2022. (URL: [Link])

-

Martin, S. C., et al. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin. PubMed, 1983. (URL: [Link])

-

Morita, T., et al. Comparison of the catalytic properties of thrombin and trypsin by kinetic analysis on the basis of active enzyme concentration. PubMed, 1977. (URL: [Link])

-

Christensen, U., & Müllertz, S. Kinetic characteristics of fibrinogen and fibrin hydrolysis by plasmin 1 and 2 and miniplasmin. Biochimica et Biophysica Acta (BBA) - Enzymology, 1977. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Purchase Directly from Z-D-Arg-Gly-Arg-pNA.2HCl | China Z-D-Arg-Gly-Arg-pNA.2HCl Supplies [liwei-peptide.com]

- 3. caymanchem.com [caymanchem.com]

- 4. purdue.edu [purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. Arginine substitution by alanine at the P1 position increases the selectivity of CmPI-II, a non-classical Kazal inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. seas.upenn.edu [seas.upenn.edu]

- 8. plos.figshare.com [plos.figshare.com]

- 9. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic characteristics of fibrinogen and fibrin hydrolysis by plasmin 1 and 2 and miniplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Comparison of the catalytic properties of thrombin and trypsin by kinetic analysis on the basis of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

Z-D-Arg-Gly-Arg-pNA . 2 HCl for Factor Xa activity measurement

Sources

- 1. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factor X - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. gosset.ai [gosset.ai]

- 6. Troubleshooting heparin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. diapharma.com [diapharma.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. lancet.co.za [lancet.co.za]

- 14. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. Anti-Xa Assays [practical-haemostasis.com]

- 20. researchgate.net [researchgate.net]

- 21. S-2765, Chromogenic Substrate for Factor Xa,ADHOC Intertek_specification/price/image_Bio-Equip in China [bio-equip.cn]

An In-depth Technical Guide to Z-D-Arg-Gly-Arg-pNA · 2HCl: A Chromogenic Substrate for Serine Protease Activity

This guide provides an in-depth technical overview of the chromogenic substrate Z-D-Arg-Gly-Arg-pNA · 2HCl, designed for researchers, scientists, and drug development professionals. We will delve into its core properties, mechanism of action, and practical applications, with a focus on providing field-proven insights to ensure robust and reliable experimental outcomes.

Introduction: The Need for Precise Protease Activity Measurement

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes, including digestion, blood coagulation, immune response, and cell death.[1][2] Their activity is tightly regulated, and dysregulation is often implicated in diseases such as cancer, viral infections, and inflammatory disorders.[1][3] Consequently, the ability to accurately measure the activity of specific serine proteases is paramount for both basic research and the development of targeted therapeutics.[4]

Chromogenic substrates offer a straightforward and sensitive method for quantifying enzyme activity.[5] Among these, Z-D-Arg-Gly-Arg-pNA · 2HCl has emerged as a valuable tool for studying a specific subset of these enzymes.[1][4]

Core Properties of Z-D-Arg-Gly-Arg-pNA · 2HCl

Z-D-Arg-Gly-Arg-pNA · 2HCl is a synthetic tripeptide linked to a chromogenic reporter group, p-nitroaniline (pNA).[1][6] Its chemical structure is specifically designed to be recognized and cleaved by certain proteases.

| Property | Description |

| Full Chemical Name | Nα-[(Phenylmethoxy)carbonyl]-D-arginylglycyl-N-(4-nitrophenyl)-L-argininamide dihydrochloride[][8] |

| Synonyms | S-2765, Factor Xa Chromogenic Substrate[6][][9] |

| Molecular Formula | C28H39N11O7 · 2HCl[] |

| Molecular Weight | 714.61 g/mol [] |

| Appearance | White to slightly yellow powder[] |

| Solubility | Soluble in DMSO and to a limited extent in aqueous buffers like PBS (pH 7.2).[1][6] |

The deliberate inclusion of Arginine (Arg) residues at the P1 and P3 positions of the peptide sequence is a key determinant of its substrate specificity.

Mechanism of Action: From Colorless to Quantifiable Signal

The utility of Z-D-Arg-Gly-Arg-pNA · 2HCl lies in its elegant and direct reporting mechanism. In its intact form, the substrate is colorless. However, upon enzymatic cleavage at the carboxy-terminal side of the Arginine residue, the p-nitroaniline (pNA) moiety is released.[1][6] This free pNA has a distinct yellow color and a strong absorbance at a wavelength of approximately 405 nm.[1][6]

The intensity of the yellow color is directly proportional to the amount of pNA released, which in turn is a direct measure of the enzymatic activity of the protease of interest.[1] This allows for continuous monitoring of the reaction and facilitates kinetic analysis.[1]

Figure 1. Enzymatic cleavage of Z-D-Arg-Gly-Arg-pNA.

Substrate Specificity: A Focus on Trypsin-Like Serine Proteases

The amino acid sequence of a substrate is the primary determinant of its specificity for a particular protease.[10][11] Z-D-Arg-Gly-Arg-pNA · 2HCl is primarily designed as a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged amino acids like Arginine or Lysine.[2][]

Primary Target:

-

Factor Xa (FXa): This substrate is widely recognized and used for the determination of Factor Xa activity.[6][][8][13] Factor Xa plays a crucial role in the blood coagulation cascade.

Other Potential Targets:

-

Trypsin: Due to its specificity for cleaving at arginine and lysine residues, trypsin can also hydrolyze this substrate.[][]

-

Urokinase-type Plasminogen Activator (uPA): Some studies on synthetic chromogenic substrates suggest that uPA may also exhibit activity towards arginine-containing substrates.[3][14][15]

-

Plasma Kallikrein: This is another serine protease involved in the coagulation cascade that recognizes arginine residues.

It is crucial to acknowledge a key limitation: while designed for specificity, other proteases with overlapping substrate preferences may also cleave Z-D-Arg-Gly-Arg-pNA · 2HCl.[1] This can lead to an overestimation of the activity of the target enzyme in complex biological samples. Therefore, for precise characterization, it is advisable to use purified enzymes or to incorporate specific inhibitors to isolate the activity of the protease of interest.[1]

Experimental Workflow: A Practical Guide to Assay Design

The following protocol provides a robust framework for measuring protease activity using Z-D-Arg-Gly-Arg-pNA · 2HCl. This workflow is designed to be self-validating through the inclusion of essential controls.

Figure 2. General experimental workflow for a protease assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or HEPES) at the optimal pH for your enzyme of interest (typically pH 7.5-8.5 for many serine proteases).

-

Substrate Stock Solution: Due to its hygroscopic nature and potential for degradation in aqueous solutions, it is recommended to first dissolve Z-D-Arg-Gly-Arg-pNA · 2HCl in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-100 mM).[1] This stock should be stored at -20°C.

-

Working Substrate Solution: On the day of the experiment, dilute the DMSO stock solution with the assay buffer to the desired final concentration. Common working concentrations range from 0.1 to 1.0 mM.[1]

-

Enzyme Solution: Prepare a stock solution of your purified or recombinant enzyme in a suitable buffer. It is critical to keep the enzyme on ice to maintain its activity until the assay begins.[1] The optimal enzyme concentration will depend on its specific activity and should be determined empirically.

-

-

Assay Setup:

-

For high-throughput analysis, use a 96-well microplate.[1]

-

Test Wells: Add the assay buffer, followed by the enzyme solution.

-

Control Wells:

-

No-Enzyme Control: Add assay buffer in place of the enzyme solution. This is crucial to correct for any non-enzymatic hydrolysis of the substrate.[1]

-

No-Substrate Control: Add assay buffer and the enzyme solution, but add an equal volume of buffer instead of the substrate solution in the final step. This accounts for the background absorbance of the enzyme and plate.

-

-

Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the working substrate solution to all wells.

-

Immediately place the microplate in a spectrophotometer capable of reading absorbance at 405 nm.

-

Kinetic Assay (Recommended): Measure the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period. This allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity.

-

Endpoint Assay: If a kinetic plate reader is unavailable, incubate the reaction for a fixed period, then stop the reaction (e.g., by adding acetic acid) and measure the final absorbance. This method is less precise as it assumes the reaction rate is linear over the entire incubation period.

-

-

Data Analysis:

-

Subtract the rate of absorbance change (or final absorbance) of the no-enzyme control from the test wells.

-

Convert the rate of change in absorbance per minute (ΔA/min) to the rate of pNA production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of enzyme).

-

Applications in Research and Drug Discovery

The reliability and ease of use of Z-D-Arg-Gly-Arg-pNA · 2HCl make it a versatile tool in several research areas:

-

Enzyme Kinetics: The continuous nature of the assay is ideal for determining key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).[1][]

-

Inhibitor Screening: This substrate is invaluable for high-throughput screening (HTS) of compound libraries to identify potential inhibitors of target proteases.[1] By measuring the reduction in enzyme activity in the presence of test compounds, researchers can efficiently identify promising drug candidates.[1][4]

-

Diagnostic Applications: Assays based on this substrate can be adapted for diagnostic purposes to measure the activity of specific proteases that may serve as disease biomarkers.[4]

-

Biochemical Characterization: It is used to study the fundamental properties of purified proteases and to investigate the effects of mutations or post-translational modifications on their activity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Z-D-Arg-Gly-Arg-pNA · 2HCl. It is essential to wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[1] In case of skin or eye contact, rinse the affected area thoroughly with water.[1] For detailed safety information, always consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

Z-D-Arg-Gly-Arg-pNA · 2HCl is a robust and specific chromogenic substrate that provides a reliable method for the quantitative measurement of trypsin-like serine proteases, most notably Factor Xa. Its straightforward mechanism, suitability for high-throughput applications, and commercial availability make it an indispensable tool for researchers in biochemistry, cell biology, and drug discovery. By understanding its properties, mechanism, and the principles of robust assay design, scientists can leverage this substrate to gain valuable insights into the roles of proteases in health and disease.

References

-

Z-D-Arg-Gly-Arg-pNA.2HCl - Liwei Peptide. [Link]

-

Serine protease - Wikipedia. [Link]

-

Substrate specificity profile of trypsin-like serine proteases... | Download Scientific Diagram - ResearchGate. [Link]

-

Surface loops of trypsin-like serine proteases as determinants of function - PMC. [Link]

-

Serine Proteases Substrate Specificity. [Link]

-

Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates - PubMed. [Link]

-

Z-D-Arg-Gly-Arg-pNA (hydrochloride) - Sapphire North America. [Link]

-

Chromogenic Substrates - Enzyme Research | Product List. [Link]

-

Caspase 3 Substrate, Colorimetric (E-PP-0933) - Elabscience. [Link]

-

Urokinase - Wikipedia. [Link]

Sources

- 1. Purchase Directly from Z-D-Arg-Gly-Arg-pNA.2HCl | China Z-D-Arg-Gly-Arg-pNA.2HCl Supplies [liwei-peptide.com]

- 2. Serine protease - Wikipedia [en.wikipedia.org]

- 3. Urokinase - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. goldbio.com [goldbio.com]

- 6. caymanchem.com [caymanchem.com]

- 8. Z-D-ARG-GLY-ARG-PNA 2 HCL | 113711-77-6 [chemicalbook.com]

- 9. Sapphire North America [sapphire-usa.com]

- 10. purdue.edu [purdue.edu]

- 11. diapharma.com [diapharma.com]

- 13. Enzyme Research | Product List [enzymeresearch.co.uk]

- 14. Z-Val-Gly-Arg-pNA (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]

- 15. Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-D-Arg-Gly-Arg-pNA · 2HCl (CAS: 113711-77-6): A Comprehensive Technical Guide for Serine Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the chromogenic substrate Z-D-Arg-Gly-Arg-pNA dihydrochloride, a valuable tool for the kinetic analysis of serine proteases. With full editorial control, this document is structured to offer a comprehensive understanding of the substrate's properties, mechanism of action, and practical applications in enzyme assays, moving beyond a rigid template to deliver field-proven insights for researchers in drug discovery and development.

Core Principles and Chemical Characteristics

Z-D-Arg-Gly-Arg-pNA · 2HCl is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) moiety.[1][] This design leverages the specificity of certain serine proteases for arginine residues at the P1 position of their substrates.[3][4] The presence of the pNA group provides a straightforward method for colorimetric detection of enzymatic activity.[1]

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 113711-77-6 | [5][6] |

| Molecular Formula | C₂₈H₄₁Cl₂N₁₁O₇ | [6] |

| Molecular Weight | 714.6 g/mol | [6] |

| Appearance | White to slightly yellow powder | [] |

| Solubility | Soluble in DMSO and water (slightly) | [5] |

| Storage | Store at -20°C, desiccated and protected from light. | [] |

Mechanism of Action: A Chromogenic Readout of Proteolytic Activity

The utility of Z-D-Arg-Gly-Arg-pNA as a substrate lies in its ability to produce a quantifiable color change upon enzymatic cleavage. The core of this process is the hydrolysis of the amide bond between the C-terminal arginine residue and the p-nitroaniline molecule.

In its intact form, the substrate is essentially colorless. However, upon cleavage by a target serine protease, free p-nitroaniline is released into the solution. This free pNA has a distinct yellow color and exhibits a strong absorbance maximum at approximately 405 nm.[1][7] The rate of pNA release, and therefore the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity of the protease.[7]

Caption: Enzymatic cleavage of Z-D-Arg-Gly-Arg-pNA.

Applications in Enzyme Kinetics: Specificity and Utility

Z-D-Arg-Gly-Arg-pNA is primarily recognized as a highly effective substrate for Factor Xa (FXa) , a critical enzyme in the blood coagulation cascade.[][5] Its utility extends to the study of other serine proteases that exhibit a preference for arginine at the P1 position, although its specificity for these enzymes may be lower.

While sometimes considered for assays involving tissue plasminogen activator (tPA) and urokinase (uPA), it is crucial to note that Z-D-Arg-Gly-Arg-pNA is not an optimal direct substrate for these enzymes.[8] More commonly, tPA and uPA activity is measured using an indirect assay , where the activator converts plasminogen to plasmin, and a plasmin-specific chromogenic substrate is then cleaved.[9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for utilizing Z-D-Arg-Gly-Arg-pNA in enzyme activity assays. It is imperative to optimize conditions such as buffer composition, pH, temperature, and substrate concentration for each specific enzyme and experimental setup.

Preparation of a p-Nitroaniline Standard Curve

Accurate quantification of enzyme activity necessitates a standard curve to correlate absorbance values with the concentration of released pNA.[10][11]

Materials:

-

p-Nitroaniline (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer (identical to the one used in the enzyme assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 10 mM pNA stock solution: In a chemical fume hood, accurately weigh 13.81 mg of p-nitroaniline and dissolve it in 10 mL of DMSO. Store this stock solution at -20°C, protected from light.[11]

-

Prepare working standards: Perform serial dilutions of the 10 mM stock solution in the assay buffer to create a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in a 96-well plate. The final volume in each well should be the same as in the planned enzyme assay.[10]

-

Measure absorbance: Read the absorbance of the standards at 405 nm using a microplate reader.

-

Plot the standard curve: Subtract the absorbance of the blank (0 µM pNA) from all readings. Plot the corrected absorbance values against the corresponding pNA concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99 for a reliable curve.[11]

Caption: Workflow for generating a p-nitroaniline standard curve.

Direct Assay of Factor Xa Activity

This protocol outlines a direct method for measuring the activity of Factor Xa.

Materials:

-

Z-D-Arg-Gly-Arg-pNA · 2HCl

-

DMSO

-

Factor Xa enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3)

-

Stop Solution (e.g., 30% acetic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 10 mM substrate stock solution: Dissolve Z-D-Arg-Gly-Arg-pNA · 2HCl in DMSO.

-

Prepare substrate working solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.2-1.0 mM).

-

Set up the reaction: In a 96-well plate, add the assay buffer, followed by the Factor Xa enzyme solution. Include a blank control with buffer only and a substrate control with buffer and substrate but no enzyme.

-

Initiate the reaction: Add the substrate working solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).

-

Incubate: Incubate the plate at 37°C and monitor the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range. Alternatively, for an endpoint assay, incubate for a fixed time.

-

Stop the reaction (for endpoint assay): Add the stop solution to each well.

-

Measure absorbance: Read the absorbance at 405 nm.

-

Calculate activity: Subtract the absorbance of the appropriate blank from the sample readings. Use the p-nitroaniline standard curve to determine the concentration of pNA produced. Calculate the enzyme activity, typically expressed as µmol of pNA released per minute per mg of enzyme (U/mg).

Indirect Assay for tPA and Urokinase Activity

This protocol measures the activity of tPA or urokinase by quantifying their ability to activate plasminogen to plasmin.

Materials:

-

Z-D-Arg-Gly-Arg-pNA · 2HCl (or a more specific plasmin substrate)

-

DMSO

-

tPA or urokinase enzyme

-

Human plasminogen

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions: Prepare stock solutions of the chromogenic substrate, tPA/urokinase, and plasminogen.

-

Set up the reaction: In a 96-well plate, add the assay buffer, plasminogen, and the tPA or urokinase sample.

-

Initiate the reaction: Add the chromogenic substrate to each well.

-

Incubate and measure: Follow steps 5-8 from the direct Factor Xa assay protocol to monitor plasmin activity, which is proportional to the tPA or urokinase activity.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High background absorbance | - Substrate instability/autohydrolysis- Reagent contamination with other proteases- Interfering substances in the sample (e.g., high concentrations of reducing agents) | - Run a substrate-only control to assess autohydrolysis.- Use fresh, high-purity reagents.- If sample interference is suspected, consider sample dilution, dialysis, or desalting.[12] |

| Low or no enzyme activity | - Inactive enzyme- Suboptimal assay conditions (pH, temperature)- Presence of inhibitors in the sample | - Verify enzyme activity with a positive control.- Optimize assay buffer pH and incubation temperature.- Test for inhibitors by spiking a known active sample with the test sample. |

| Non-linear reaction kinetics | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a higher substrate concentration.- Check the stability of the enzyme under assay conditions.- Ensure measurements are taken during the initial linear phase of the reaction. |

Conclusion

Z-D-Arg-Gly-Arg-pNA · 2HCl is a robust and reliable chromogenic substrate for the specific and sensitive measurement of Factor Xa activity. Its application in high-throughput screening for inhibitors makes it an invaluable tool in drug discovery. While its direct use for other serine proteases like tPA and urokinase is limited by lower specificity, it can be employed in indirect assay formats. By understanding the principles of the assay, carefully preparing reagents, and optimizing reaction conditions, researchers can effectively utilize this substrate to generate high-quality, reproducible data in their exploration of serine protease function and inhibition.

References

- BenchChem. (2025). The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays.

- Kaur, K. (2019). An Ancient Mechanism of Arginine-Specific Substrate Cleavage: What's 'Up' With NSP4?. Biochimie, 166, 134-143.

- BenchChem. (2025). Application Notes and Protocols for Generating a Standard p-Nitroaniline Curve in Enzyme Assays.

- BenchChem. (2025). Application Notes and Protocols for Spectrophotometric Measurement of p-Nitroanilide Release.

- Wikipedia. (2023). Serine protease.

- LibreTexts Chemistry. (2025). Serine proteases.

- Cayman Chemical. (n.d.). Z-D-Arg-Gly-Arg-pNA (hydrochloride).

- Matsuo, O., et al. (1982). Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates. Japanese Journal of Physiology, 32(6), 1033-1038.

- BMG LABTECH. (n.d.).

- Echelon Biosciences. (n.d.).

- Sigma-Aldrich. (n.d.). N-Acetyl-Ile-Glu-Pro-Asp-p-nitroaniline (A6470)

- Liwei Peptide. (n.d.). Z-D-Arg-Gly-Arg-pNA.2HCl.

- BOC Sciences. (n.d.). CAS 113711-77-6 Z-D-Arg-Gly-Arg-pNA 2HCl.

- Assaypro. (n.d.). Human Urokinase (uPA) Activity Assay Kit (Indirect Assay).

- National Institutes of Health. (2012). Enhanced control of bioactivity of tissue plasminogen activator (tPA) through domain-directed enzymatic oxidation of terminal galactose.

- LibreTexts Chemistry. (2025).

- Assaypro. (n.d.). Human Urokinase (uPA) Activity Assay Kit (Indirect Assay).

- Lecturio. (2015, October 6). Serine Protease: Background & Catalytic Mechanism – Biochemistry [Video]. YouTube.

- National Center for Biotechnology Information. (2024). Troubleshooting heparin resistance.

- Bachem. (n.d.). Z-D-Arg-Gly-Arg-pNA · 2 HCl.

- MedChemExpress. (n.d.).

- PubChem. (n.d.). Z-D-Arg-Gly-Arg-pNA . 2 HCl.

- ChromogenicSubstr

- Bio-Techne. (n.d.). t-Plasminogen Activator/tPA Activity Assay Kit (Colorimetric) (KA0974).

- QIAGEN. (n.d.). Protocol 20. Factor Xa Protease treatment of fusion proteins containing a Factor Xa Protease recognition sequence.

- OHSU. (n.d.). Factor X, Chromogenic Assay.

- ResearchGate. (n.d.). Chromogenic anti-Xa method. Factor Xa cleaves the synthetic chromogenic... [Figure].

- Thermo Fisher Scientific. (n.d.). Anti-Factor Xa and IIa Assays for Unfractioned Heparin Activity.

- National Center for Biotechnology Information. (1998). Achieving target antifactor Xa activity with a heparin protocol based on sex, age, height, and weight. Pharmacotherapy, 18(6), 1276-1286.

- Sigma-Aldrich. (n.d.). Factor Xa Inhibitor Screening Kit (Fluorometric) (MAK239) - Technical Bulletin.

- AnaSpec. (n.d.). SensoLyte® AMC Tissue-type (tPA) Activity Assay Kit Fluorimetric - 1 kit.

- National Center for Biotechnology Information. (1991). Urokinase has direct catalytic activity against fibrinogen and renders it less clottable by thrombin.

- National Center for Biotechnology Information. (1997). Thrombolysis with prourokinase versus urokinase: an in vitro comparison. Journal of Surgical Research, 68(2), 145-149.

- Assaypro. (n.d.).

- MDPI. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Molecules, 28(21), 7338.

- Sigma-Aldrich. (n.d.). Restriction protease factor Xa.

- National Center for Biotechnology Information. (1994). Intraarterial catheter-directed thrombolysis: urokinase versus tissue plasminogen activator. Journal of Vascular and Interventional Radiology, 5(3), 433-438.

Sources

- 1. Purchase Directly from Z-D-Arg-Gly-Arg-pNA.2HCl | China Z-D-Arg-Gly-Arg-pNA.2HCl Supplies [liwei-peptide.com]

- 3. Serine protease - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C28H41Cl2N11O7 | CID 22874687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced control of bioactivity of tissue plasminogen activator (tPA) through domain-directed enzymatic oxidation of terminal galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Troubleshooting heparin resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Z-D-Arg-Gly-Arg-pNA · 2HCl: Properties, Mechanism, and Application in Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chromogenic substrate Z-D-Arg-Gly-Arg-pNA dihydrochloride. As a Senior Application Scientist, the aim is to deliver not just procedural steps, but the underlying scientific principles and field-proven insights to empower researchers in their experimental design and data interpretation.

Core Molecular and Physicochemical Properties

Z-D-Arg-Gly-Arg-pNA · 2HCl is a synthetic tripeptide derivative widely used in biochemical and pharmaceutical research.[1] Its utility stems from its specific amino acid sequence and the covalent attachment of a chromophore, p-nitroaniline (pNA).

Structural and Chemical Identity

A thorough understanding of the molecule's properties is fundamental to its correct application. There appears to be some discrepancy across suppliers regarding the exact molecular formula and weight, which likely arises from differences in the protecting group (Z, or benzyloxycarbonyl) and the inclusion of the dihydrochloride salt. The most consistently cited data points to the following:

| Property | Value | Source |

| Synonyms | Benzyl-D-Arg-Gly-Arg-pNA, S-2765, Factor Xa Chromogenic Substrate | [2] |

| CAS Number | 113711-77-6 | [2][3][4] |

| Molecular Formula | C28H39N11O7 · 2HCl | [2][3][4] |

| Molecular Weight | 714.6 g/mol | [2][4][5][6][7][8] |

| Appearance | White to off-white powder | [4] |

| Storage | Store at -10°C | [4] |

It is crucial for researchers to use the molecular weight specified by the supplier of their particular lot for accurate concentration calculations.

Mechanism of Action: A Chromogenic Reporter System

The functionality of Z-D-Arg-Gly-Arg-pNA · 2HCl lies in its role as a chromogenic substrate.[9] This means it undergoes a color change upon enzymatic cleavage, providing a quantitative measure of enzyme activity.

Enzymatic Cleavage

The peptide sequence, Arg-Gly-Arg, is a specific recognition and cleavage site for certain serine proteases.[2] Factor Xa, a critical enzyme in the coagulation cascade, preferentially binds to and cleaves this sequence.[2][10] The enzyme hydrolyzes the peptide bond between the C-terminal arginine residue and the p-nitroaniline group.

Spectrophotometric Detection

The release of free p-nitroaniline (pNA) from the peptide results in a distinct yellow color.[9] This chromophore has a strong absorbance at 405 nm.[2][9] The rate of the increase in absorbance at this wavelength is directly proportional to the activity of the target enzyme in the sample.[9] This allows for real-time kinetic analysis of the enzymatic reaction.

Caption: Enzymatic cleavage of Z-D-Arg-Gly-Arg-pNA by a serine protease.

Applications in Research and Drug Development

The specificity and sensitivity of Z-D-Arg-Gly-Arg-pNA · 2HCl make it an invaluable tool in various research areas.

Enzyme Kinetics and Inhibition Studies

This substrate is essential for studying the kinetics of proteases like Factor Xa.[] It allows for the determination of key kinetic parameters such as Michaelis-Menten constants. Furthermore, it is widely used in inhibitor screening assays to identify and characterize compounds that modulate the activity of these enzymes, which is a critical step in drug discovery.[9]

Coagulation Cascade Research

Given its high specificity for Factor Xa, Z-D-Arg-Gly-Arg-pNA · 2HCl is a key reagent in hematology and thrombosis research.[] It is used to measure the activity of Factor Xa in plasma and purified systems, aiding in the study of blood coagulation disorders and the development of anticoagulant therapies.[] While primarily a substrate for Factor Xa, it can also be cleaved by other proteases such as plasmin and trypsin, a factor to consider in experimental design.[5][12][13]

Experimental Protocol: A Self-Validating Workflow for Factor Xa Activity Assay

The following protocol provides a robust framework for measuring Factor Xa activity. The inclusion of controls at each critical step ensures the integrity and reproducibility of the results.

Reagent Preparation

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 150 mM) and a divalent cation such as Ca2+ (e.g., 5 mM). The exact composition may need optimization depending on the specific enzyme and experimental conditions.

-

Substrate Stock Solution: Prepare a concentrated stock solution of Z-D-Arg-Gly-Arg-pNA · 2HCl in a suitable solvent like DMSO or DMF.[2] Due to potential solubility limitations in aqueous buffers, it is advisable to prepare the stock in an organic solvent and then dilute it to the final working concentration in the assay buffer.

-

Enzyme Solution: Prepare a solution of purified Factor Xa or the sample containing the enzyme in the assay buffer.

-

Stopping Reagent (for endpoint assays): A solution to quench the enzymatic reaction, such as 20% acetic acid or 2% citric acid.[14]

Assay Procedure (96-well plate format)

-

Plate Setup: Design the plate layout to include blanks (no enzyme), controls (known active enzyme), and test samples.

-

Reagent Addition:

-

Add assay buffer to all wells.

-

Add the enzyme solution or sample to the appropriate wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the components to equilibrate.[15]

-

-

Initiate Reaction: Add the Z-D-Arg-Gly-Arg-pNA · 2HCl working solution to all wells to start the reaction.

-

Detection:

-

Kinetic Assay: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals.[14] This is the preferred method as it provides real-time data on the reaction rate.

-

Endpoint Assay: Incubate the plate for a fixed period, then add the stopping reagent to quench the reaction.[14] Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

For kinetic assays, calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.

-

For endpoint assays, subtract the absorbance of the blank from the absorbance of the samples.

-

Enzyme activity can be calculated using the molar extinction coefficient of pNA.

-

Caption: A generalized workflow for a chromogenic protease assay.

Causality Behind Experimental Choices

-

Choice of Buffer and pH: The optimal pH for Factor Xa activity is typically around 8.3.[] The buffer composition should maintain this pH and provide a suitable ionic environment for the enzyme.

-

Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure that the reaction rate is sensitive to changes in enzyme activity. However, excessively high concentrations can lead to substrate inhibition or non-specific cleavage.[16]

-

Temperature Control: Enzymatic reactions are highly sensitive to temperature. Maintaining a constant temperature (e.g., 37°C) is crucial for reproducible results.[15]

Limitations and Considerations

While Z-D-Arg-Gly-Arg-pNA · 2HCl is a powerful tool, it is essential to be aware of its limitations:

-

Substrate Specificity: Although it is a preferred substrate for Factor Xa, it can be cleaved by other serine proteases.[9] When working with complex biological samples, it may be necessary to use specific inhibitors to isolate the activity of the enzyme of interest.[9]

-

Interfering Substances: Compounds in the sample that absorb light at 405 nm can interfere with the assay. It is important to include appropriate controls to account for this.

Conclusion

Z-D-Arg-Gly-Arg-pNA · 2HCl is a cornerstone chromogenic substrate for the study of serine proteases, particularly Factor Xa. A thorough understanding of its molecular properties, mechanism of action, and the principles behind its application in enzymatic assays is paramount for generating high-quality, reproducible data. By following a well-controlled, self-validating experimental workflow, researchers can confidently leverage this reagent to advance their research in hemostasis, thrombosis, and drug development.

References

-

Protheragen. (n.d.). Z-D-Arg-Gly-Arg-Pna Dihydrochloride. Retrieved from [Link]

-

Liwei Peptide. (n.d.). Z-D-Arg-Gly-Arg-pNA.2HCl. Retrieved from [Link]

-

PubChem. (n.d.). Z-D-Arg-Gly-Arg-pNA . 2 HCl. Retrieved from [Link]

-

Enzyme Research Laboratories. (n.d.). Chromogenic Substrates. Retrieved from [Link]

- Stief, T. W. (2006). Specific determination of plasmatic thrombin activity. Clinical and Applied Thrombosis/Hemostasis, 12(3), 351-356.

- Kintigh, J., & Monagle, P. (2018). A review of commercially available thrombin generation assays. Research and Practice in Thrombosis and Haemostasis, 2(1), 42-48.

-

Scribd. (n.d.). S2765-Chromogenic Substrate. Retrieved from [Link]

- Google Patents. (n.d.). Substrates for measuring thrombin.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Z-D-Arg-Gly-Arg-Pna Dihydrochloride - Protheragen [protheragen.ai]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C28H41Cl2N11O7 | CID 22874687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shop.bachem.com [shop.bachem.com]

- 8. diapharma.com [diapharma.com]

- 9. Purchase Directly from Z-D-Arg-Gly-Arg-pNA.2HCl | China Z-D-Arg-Gly-Arg-pNA.2HCl Supplies [liwei-peptide.com]

- 10. Z-D-ARG-GLY-ARG-PNA 2 HCL | 113711-77-6 [chemicalbook.com]

- 12. abmole.com [abmole.com]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Dissolution of a Key Chromogenic Substrate: A Technical Guide to Z-D-Arg-Gly-Arg-pNA · 2HCl Solubility

For researchers, scientists, and drug development professionals engaged in protease activity assays, the reliable and complete solubilization of chromogenic substrates is a foundational prerequisite for generating accurate and reproducible data. Among these substrates, Z-D-Arg-Gly-Arg-pNA · 2HCl, a specific substrate for enzymes like Factor Xa and plasmin, is a cornerstone in coagulation studies and inhibitor screening.[1][2][3] However, its peptide nature presents unique solubility challenges.

This in-depth technical guide provides a comprehensive exploration of the solubility characteristics of Z-D-Arg-Gly-Arg-pNA · 2HCl in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and water. Moving beyond simple protocols, this document elucidates the underlying chemical principles, offers field-proven methodologies, and presents a self-validating system for preparing this vital reagent.

Core Molecular Characteristics and Their Impact on Solubility

Understanding the physicochemical properties of Z-D-Arg-Gly-Arg-pNA · 2HCl is paramount to predicting and manipulating its solubility.

-

Molecular Structure: C₂₈H₃₉N₁₁O₇ · 2HCl[2]

-

Key Structural Features:

-

Peptide Backbone: The core tripeptide sequence (D-Arg-Gly-Arg) contributes to its overall polarity.

-

Arginine Residues: The two arginine residues possess bulky, hydrophilic guanidinium groups, which are positively charged at neutral pH. This generally enhances aqueous solubility.[5]

-

N-terminal Blocking Group: The benzyloxycarbonyl (Z) group is a large, hydrophobic moiety that significantly decreases water solubility.[6]

-

C-terminal Chromophore: The p-nitroanilide (pNA) group is also hydrophobic.[6][7]

-

Dihydrochloride Salt: The presence of two hydrochloride salts indicates that the molecule has two basic sites (the guanidinium groups of the arginines) that are protonated. This salt form is intentionally designed to improve solubility in aqueous solutions compared to its free base form.

-

The molecule thus presents an amphipathic challenge: hydrophilic, charged arginine side chains are appended to a structure with significant hydrophobic regions. This duality governs its behavior in polar and non-polar solvents.

Quantitative Solubility Data

Empirical data provides a clear starting point for solvent selection and concentration calculations. The solubility of Z-D-Arg-Gly-Arg-pNA · 2HCl has been determined in key solvents, which are summarized below.

| Solvent | Reported Solubility | Molar Concentration (Approx.) | Source |

| DMSO | 14 mg/mL | ~19.6 mM | Cayman Chemical[2] |

| DMF | 14 mg/mL | ~19.6 mM | Cayman Chemical[2] |

| PBS (pH 7.2) | 0.5 mg/mL | ~0.7 mM | Cayman Chemical[2] |

| Water | Slightly Soluble | Not Quantified | BOC Sciences[] |

| Ethanol | Partially Soluble | Not Quantified | Cayman Chemical[2] |

Expert Insight: The nearly 30-fold higher solubility in DMSO compared to a buffered aqueous solution (PBS) is a critical experimental parameter. It underscores the common strategy of using a concentrated organic stock solution for assays. Attempting to dissolve this substrate directly in an aqueous buffer to achieve concentrations typically required for stock solutions (e.g., 10-20 mM) will inevitably fail.

Solubility in Dimethyl Sulfoxide (DMSO): The Preferred Stock Solvent

DMSO is a polar aprotic solvent highly effective at dissolving a wide range of organic molecules, including hydrophobic peptides.[9]

Mechanism of Solubilization

DMSO's efficacy stems from its ability to disrupt the intermolecular forces that cause peptide aggregation. The hydrophobic Z-group and pNA moiety are readily solvated by the methyl groups of DMSO, while its highly polar sulfoxide group can interact with the peptide backbone. This dual interaction effectively breaks up the solute-solute interactions, allowing the peptide to enter the solution.

Recommended Protocol for Preparing a DMSO Stock Solution

This protocol is designed to ensure complete dissolution and accurate concentration for a 10 mM stock solution.

Materials:

-

Z-D-Arg-Gly-Arg-pNA · 2HCl (lyophilized powder)

-

Anhydrous, high-purity DMSO

-

Sterile, low-retention microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Pre-Weighing Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the accuracy of weighing and peptide stability.

-

Weighing: Accurately weigh the desired amount of peptide into a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 7.15 mg.

-

Solvent Addition: Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

-

Dissolution: Mix thoroughly by vortexing for 1-2 minutes. A brief sonication in a water bath can aid in dissolving stubborn particles.[9] Visually inspect the solution against a light source to ensure no undissolved particulates remain.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[]

Workflow for DMSO Stock Preparation

Caption: Workflow for preparing a 10 mM DMSO stock solution.

Solubility in Water and Aqueous Buffers: The Working Solution

While the substrate has very limited solubility in pure water or aqueous buffers, these are the solvents in which enzymatic assays are performed.[6] Therefore, the challenge lies in diluting the DMSO stock into the assay buffer without causing precipitation.

Factors Governing Aqueous Solubility

-

pH: The two arginine residues have pKa values well above neutral pH. Thus, in typical assay buffers (pH 7.0-8.5), they will be positively charged. This charge is crucial for its limited aqueous solubility. Adjusting the pH further away from the molecule's isoelectric point can enhance solubility, though this is often constrained by the optimal pH for the enzyme being studied.[5][10]

-